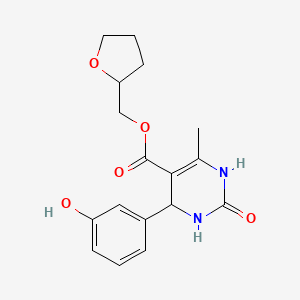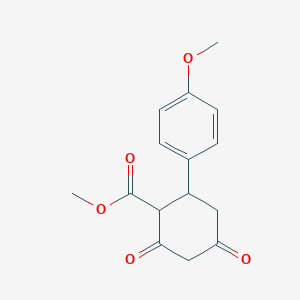
methyl 2-(4-methoxyphenyl)-4,6-dioxocyclohexanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(4-methoxyphenyl)-4,6-dioxocyclohexanecarboxylate is a chemical compound that has been widely used in scientific research. It is a derivative of cyclohexanecarboxylic acid and is commonly referred to as MDPK. The compound has been studied for its potential applications in various fields, including medicine, biochemistry, and pharmacology.
科学的研究の応用
MDPK has been extensively studied for its potential applications in various fields of scientific research. In pharmacology, it has been investigated for its ability to act as a dopamine reuptake inhibitor, which suggests its potential use as a treatment for Parkinson's disease. In addition, MDPK has been studied for its potential use as an antipsychotic and antidepressant drug. In biochemistry, MDPK has been used as a tool for studying the structure and function of various proteins, including the dopamine transporter and the sigma-1 receptor.
作用機序
MDPK acts as a dopamine reuptake inhibitor, which means that it prevents the reuptake of dopamine by the presynaptic neuron. This leads to an increase in the concentration of dopamine in the synaptic cleft, which can result in increased dopamine signaling and neurotransmission. In addition, MDPK has been shown to bind to the sigma-1 receptor, which is involved in various cellular processes, including calcium signaling and protein folding.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MDPK depend on the specific application and dosage used. In pharmacology, MDPK has been shown to have potential therapeutic effects for Parkinson's disease, schizophrenia, and depression. In addition, MDPK has been shown to have analgesic effects in animal models of pain. In biochemistry, MDPK has been used as a tool for studying the structure and function of various proteins, including the dopamine transporter and the sigma-1 receptor.
実験室実験の利点と制限
MDPK has several advantages for lab experiments, including its ability to act as a dopamine reuptake inhibitor and its potential use as a tool for studying the structure and function of various proteins. However, there are also limitations to using MDPK in lab experiments, including its potential toxicity and the need for careful handling and storage.
将来の方向性
There are several future directions for research on MDPK. One potential area of investigation is the use of MDPK as a treatment for Parkinson's disease, schizophrenia, and depression. In addition, further studies are needed to fully understand the mechanism of action of MDPK and its effects on various cellular processes. Finally, there is a need for the development of new and improved synthesis methods for MDPK, as well as the investigation of potential analogs and derivatives with improved properties and applications.
Conclusion:
MDPK is a chemical compound that has been extensively studied for its potential applications in various fields of scientific research. It has shown promise as a potential treatment for Parkinson's disease, schizophrenia, and depression, and has been used as a tool for studying the structure and function of various proteins. However, there are also limitations to using MDPK in lab experiments, including its potential toxicity and the need for careful handling and storage. Future research is needed to fully understand the potential applications and limitations of MDPK, as well as to develop new and improved synthesis methods and analogs.
合成法
MDPK is synthesized through a multi-step process that involves the reaction of 4-methoxyphenylacetic acid with acetic anhydride to produce methyl 2-(4-methoxyphenyl) acetate. This intermediate is then treated with sodium hydroxide to form the corresponding acid, which is subsequently converted to the ester form by reacting with methyl chloroformate. The final step involves the reaction of the ester with cyclohexanone in the presence of a catalyst to produce MDPK.
特性
IUPAC Name |
methyl 2-(4-methoxyphenyl)-4,6-dioxocyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O5/c1-19-11-5-3-9(4-6-11)12-7-10(16)8-13(17)14(12)15(18)20-2/h3-6,12,14H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZUMOMYNHRQPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=O)CC(=O)C2C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 2-{[N-(3,5-dimethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B4948739.png)
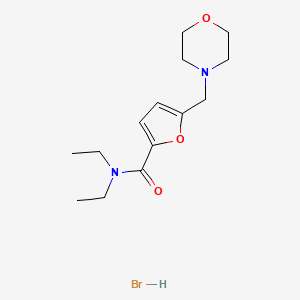
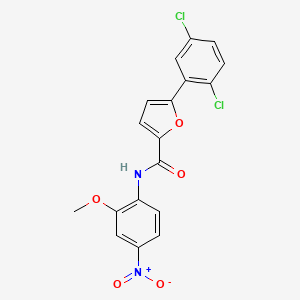
![methyl 4-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4948765.png)
![N-[4-({methyl[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]amino}methyl)phenyl]acetamide](/img/structure/B4948767.png)

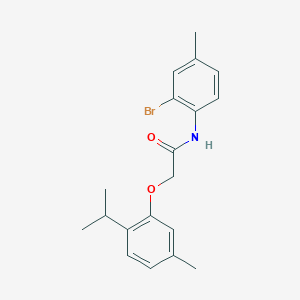


![7-methyl-5-(4-nitrophenyl)-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4948822.png)
![2-bromo-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4948824.png)

![N-cyclopentyl-2-[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B4948831.png)
